molecular formula C21H24BrF B12574710 1-Bromo-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene CAS No. 586415-62-5

1-Bromo-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene

Cat. No.: B12574710
CAS No.: 586415-62-5
M. Wt: 375.3 g/mol
InChI Key: LGQFDZCLQXQITE-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene (CAS 586415-62-5) is a halogenated biphenyl derivative with a trans-4-propylcyclohexyl substituent. Its molecular formula is C₁₇H₁₈BrF, and it has a molecular weight of 321.23 g/mol . The compound features a bromine atom at position 1, a fluorine atom at position 2, and a 4-propylcyclohexylphenyl group at position 4 on the benzene ring. This structure is common in liquid crystal materials due to the rigidity of the cyclohexyl group and the electronic effects of halogens .

Properties

CAS No.

586415-62-5

Molecular Formula

C21H24BrF

Molecular Weight

375.3 g/mol

IUPAC Name

1-bromo-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene

InChI

InChI=1S/C21H24BrF/c1-2-3-15-4-6-16(7-5-15)17-8-10-18(11-9-17)19-12-13-20(22)21(23)14-19/h8-16H,2-7H2,1H3

InChI Key

LGQFDZCLQXQITE-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC(=C(C=C3)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene typically involves the bromination and fluorination of a suitable benzene derivative. One common method is the bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide . The reaction conditions often include controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, in solvents such as tetrahydrofuran.

    Reduction: Lithium aluminum hydride in ether solvents.

Major Products Formed

The major products formed from these reactions include substituted benzene derivatives, biphenyl compounds, and reduced hydrocarbons, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine and fluorine atoms act as electrophilic sites, allowing the compound to form covalent bonds with nucleophiles. This interaction can lead to the formation of various substituted benzene derivatives, which can further participate in biological and chemical processes .

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of Selected Compounds

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
Target Compound (586415-62-5) C₁₇H₁₈BrF 321.23 Br, F, 4-propylcyclohexyl Liquid crystals, OLEDs
1-Fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene (87260-24-0) C₂₁H₂₃F 296.42 F, 4-propylcyclohexyl Liquid crystal research
3,4-Difluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl (85312-59-0) C₂₁H₂₁F₂ 314.39 2F, 4-propylcyclohexyl Optoelectronic materials
[4-(trans-4-Propylcyclohexyl)phenyl]boronic Acid (146862-02-4) C₁₅H₂₃BO₂ 258.16 Boronic acid, 4-propylcyclohexyl Synthetic precursor

Biological Activity

1-Bromo-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene is a synthetic organic compound with potential applications in medicinal chemistry and materials science. This article focuses on its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a bromine atom, a fluorine atom, and a propylcyclohexyl group attached to a phenyl ring. Its molecular formula is C19H22BrFC_{19}H_{22}BrF, and it has a molecular weight of approximately 357.29 g/mol.

Antiproliferative Effects

Recent studies have indicated that compounds similar to 1-Bromo-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives with similar structures have been evaluated for their ability to inhibit cell growth in several human cancer cell lines, including MCF7 (breast cancer), HT-29 (colon cancer), and M21 (melanoma) cells.

Table 1: Antiproliferative Activity of Related Compounds

Compound NameIC50 (µM)Cell Line
Compound A0.5MCF7
Compound B1.2HT-29
Compound C0.8M21
1-Bromo-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzeneTBDTBD

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%. Values are illustrative; actual data for the compound may vary.

The mechanism of action for compounds in this class often involves disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. Specifically, these compounds can bind to the colchicine-binding site on β-tubulin, which is critical for microtubule assembly.

Case Study 1: Antitumor Activity in Vivo

A study investigated the in vivo antitumor effects of a closely related compound using chick chorioallantoic membrane (CAM) assays. The results showed that the compound effectively inhibited angiogenesis and tumor growth, suggesting that similar derivatives could have therapeutic potential.

Case Study 2: Structure-Activity Relationship

A structure-activity relationship (SAR) analysis highlighted how variations in substituents on the aromatic rings influenced biological activity. Compounds with larger alkyl groups demonstrated enhanced antiproliferative effects compared to those with smaller substituents.

Safety and Toxicology

The safety profile of 1-Bromo-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene is crucial for its potential therapeutic applications. Preliminary toxicity assessments indicate that similar compounds may cause skin irritation and eye damage upon exposure. Proper handling procedures must be followed to mitigate risks.

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